molecular formula C18H15N3O2 B14174880 N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 714292-11-2

N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B14174880
CAS No.: 714292-11-2
M. Wt: 305.3 g/mol
InChI Key: ZGQCLLUPNYNBQX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and an amine group attached to a benzofuro[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through a cyclization reaction of a suitable precursor.

    Introduction of the Pyrimidine Ring: The benzofuran intermediate is then subjected to a reaction with a pyrimidine derivative under specific conditions to form the benzofuro[3,2-d]pyrimidine structure.

Industrial Production Methods

Industrial production of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine shares similarities with other benzofuro[3,2-d]pyrimidine derivatives, such as:
    • N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-ol
    • N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-thiol

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

714292-11-2

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N3O2/c1-11-19-16-14-5-3-4-6-15(14)23-17(16)18(20-11)21-12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20,21)

InChI Key

ZGQCLLUPNYNBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)OC)OC4=CC=CC=C42

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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